[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-methylbenzoate
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Description
“[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-methylbenzoate” is a chemical compound with the molecular formula C17H11N3O6S and a molecular weight of 385.35 g/mol . It is also known by the IUPAC name 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-nitrobenzoate .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)N+[O-] .Scientific Research Applications
Medicinal Chemistry Applications
Compounds with similar structures to "[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-methylbenzoate" have been extensively studied for their medicinal properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidin-4-ones have shown promise as adenosine deaminase inhibitors, with potential applications in attenuating bowel inflammation and other inflammatory conditions (C. La Motta et al., 2009). Additionally, pyrazolo[3,4-d]pyrimidin-7(6H)-ones have been synthesized with the potential for inclusion in sildenafil, a well-known treatment for erectile dysfunction (Shabber Mohammed et al., 2015).
Organic Synthesis
In the realm of organic synthesis, these compounds serve as key intermediates for creating a diverse array of heterocyclic compounds. For example, the synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones demonstrated the versatility of these structures in generating compounds with potential pharmaceutical applications (Shabber Mohammed et al., 2015).
Biological Activities
Research has also focused on the biological activities of these compounds. Certain pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibit potent anticancer activity, making them candidates for further investigation in oncology (Khaled R. A. Abdellatif et al., 2014). Another study highlighted the antimicrobial properties of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, suggesting their potential as novel antimicrobial agents (A. M. El-sayed et al., 2017).
properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-methylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c1-12-3-5-13(6-4-12)17(22)24-16-10-23-14(9-15(16)21)11-25-18-19-7-2-8-20-18/h2-10H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMCYVOEHJIJTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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